2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Overview
Description
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, commonly known as MTPA, is a silylated derivative of aminoethanol with a broad range of applications in scientific research. It has been studied as a potential surfactant, a stabilizing agent, and a solubilizing agent in various fields of science. MTPA has also been investigated for its possible therapeutic applications in medicine.
Scientific Research Applications
Synthesis and Properties of Ionic Liquids
Research into protic hydroxylic ionic liquids with basic centers explores the synthesis and characterization of compounds through reactions involving amino and hydroxy functional groups similar to those in "2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol". These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, highlighting their potential in electrochemical applications (Shevchenko et al., 2017).
Polymer Science and Biomedical Applications
Studies on amphoteric linear poly(amido-amine)s demonstrate the correlation between physicochemical properties and biological activity. These polymers, incorporating amino and hydroxy groups, serve as endosomolytic agents, showcasing the importance of such functional groups in developing biocompatible materials for drug delivery and tissue engineering (Ferruti et al., 2000).
Advanced Glycation End-products Research
In the context of biochemistry, the study of advanced glycation end-products (AGEs) and their precursors, involving reactions between amino acids and reducing sugars, parallels the reactivity of compounds like "this compound" in Maillard reactions. This research is pivotal for understanding the molecular basis of aging and chronic diseases (Nemet et al., 2006).
Mechanism of Action
Organosilanes can react with water to form silanols, which can then condense to form siloxane bonds. This reaction can be used to attach organic functional groups to inorganic substrates, such as glass or metal surfaces . This could potentially be a mode of action for this compound, depending on its specific use.
As for the pharmacokinetics and environmental factors, these would depend on the specific conditions under which the compound is used. Organosilanes are generally stable under normal conditions, but they can hydrolyze in the presence of water
properties
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330457-46-0 | |
Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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